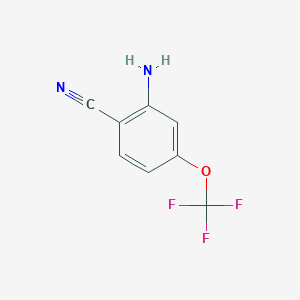

2-Amino-4-(trifluoromethoxy)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-4-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 609783-06-4 . It has a molecular weight of 202.14 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F3N2O/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3H,13H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Synthesis of Bicalutamide Intermediates : Zhang Tong-bin (2012) detailed the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate in the synthesis of bicalutamide, a medication used for prostate cancer treatment. This process was noted for its environmentally friendly approach (Zhang Tong-bin, 2012).

Investigation of Dual Fluorescence : A. Köhn and C. Hättig (2004) explored the nature of the low-lying singlet states of 4-(N,N-Dimethyl-amino)benzonitrile, a prototype molecule for dual fluorescence. This research provided insights into intramolecular charge-transfer states and helped in understanding the structure of excited states (A. Köhn & C. Hättig, 2004).

Polymer Solar Cells Efficiency Enhancement : Seonju Jeong et al. (2011) demonstrated that a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, could significantly increase the power conversion efficiency of polymer solar cells when used as an additive. This research indicates the potential of such compounds in improving renewable energy technologies (Seonju Jeong, Sungho Woo, H. Lyu, & Y. Han, 2011).

Synthesis of Androgen Receptor Antagonists : Li Zhi-yu (2012) reported on the synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile as part of a process to create MDV3100, an androgen receptor antagonist used in prostate cancer treatment. This underscores the importance of such compounds in medicinal chemistry (Li Zhi-yu, 2012).

Electrolyte Additives for High Voltage Lithium Ion Batteries : Wenna Huang et al. (2014) investigated the use of 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for high voltage lithium ion batteries, demonstrating its potential in enhancing the cyclic stability and performance of these batteries (Wenna Huang, L. Xing, Yating Wang, Mengqing Xu, Weishan Li, Fengchao Xie, & Shengan Xia, 2014).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Mode of Action

It is known that the compound can participate in various chemical reactions, which may influence its interaction with its targets .

Result of Action

It is known that the compound can serve as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .

Biochemical Analysis

Biochemical Properties

2-Amino-4-(trifluoromethoxy)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can serve as a starting material in the synthesis of benzimidazoles, which are potential candidates for the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes and its reactivity towards specific functional groups.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with endothelial cells can lead to the inhibition of cell growth, which is a crucial factor in cancer treatment . Additionally, its impact on gene expression and cellular metabolism can result in altered cellular functions, which may be beneficial or detrimental depending on the context of its use.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in metabolic pathways and cellular processes, ultimately affecting cell function and viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical properties and effects . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of cancer cell growth. At higher doses, it can cause toxic or adverse effects, including potential damage to healthy cells and tissues . Threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to inhibit certain enzymes can lead to the accumulation or depletion of specific metabolites, thereby affecting overall metabolic balance . Understanding these metabolic pathways is crucial for predicting the compound’s effects on cellular function and developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions determine the compound’s bioavailability and its ability to reach target sites within the cell.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects, making it an important factor to consider in biochemical research.

Properties

IUPAC Name |

2-amino-4-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-2-1-5(4-12)7(13)3-6/h1-3H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMPXTDNCULSNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)

![5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1373359.png)

![3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373360.png)

![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B1373361.png)

![2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid](/img/structure/B1373364.png)

![2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373374.png)

![(6-Methylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1373375.png)